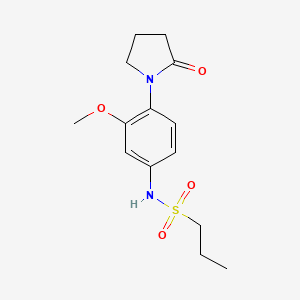
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. These findings suggest that this compound could be a promising candidate for the development of new cancer and anti-inflammatory therapies.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles due to the different binding modes to enantioselective proteins . The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, showing that different substituents and their spatial orientation can lead to a different biological profile of drug candidates .
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, there are some limitations to the use of this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide, including the development of new therapeutic applications and the optimization of its synthesis and formulation. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Overall, this compound is a promising compound that has the potential to advance our understanding and treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide involves several steps, including the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with chlorosulfonic acid, followed by the reaction with 1-propanesulfonic acid. The resulting product is then purified through recrystallization to obtain this compound as a white solid. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-12(13(10-11)20-2)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWFEQBWQBVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

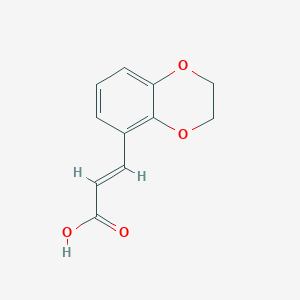
![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)
![3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2476848.png)
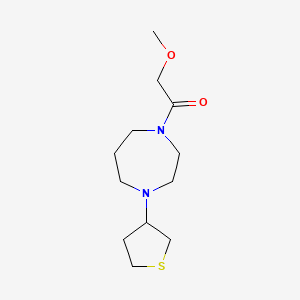
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
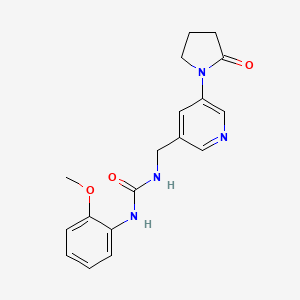
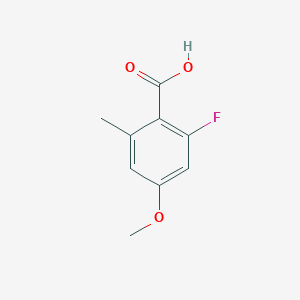
![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)